molecular formula C24H18F3N3 B10833917 5-{3-[6-Methyl-4-(4-trifluoromethyl-phenyl)-pyridin-2-yl]-phenyl}-pyridin-2-ylamine

5-{3-[6-Methyl-4-(4-trifluoromethyl-phenyl)-pyridin-2-yl]-phenyl}-pyridin-2-ylamine

Cat. No.: B10833917
M. Wt: 405.4 g/mol
InChI Key: PGUYKLHAVPKWNB-UHFFFAOYSA-N
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Description

PMID25435285-Compound-42: is a synthetic organic compound developed by F. Hoffmann-La Roche AG. It is a small molecular drug that acts as an antagonist to the metabotropic glutamate receptor 2 (mGluR2) . This compound has shown potential in various therapeutic areas, particularly in the treatment of neurological and psychiatric disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PMID25435285-Compound-42 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public databases. it typically involves the use of advanced organic synthesis techniques, including multicomponent reactions and the use of specific catalysts and reagents .

Industrial Production Methods: Industrial production of PMID25435285-Compound-42 would likely involve scaling up the laboratory synthesis methods to a larger scale, ensuring consistency and purity of the final product. This process would include optimization of reaction conditions, purification steps, and quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: PMID25435285-Compound-42 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify specific functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

PMID25435285-Compound-42 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of PMID25435285-Compound-42 involves its antagonistic effect on the metabotropic glutamate receptor 2 (mGluR2). By binding to this receptor, the compound inhibits its activity, leading to downstream effects on neurotransmission and synaptic stabilization . This modulation of mGluR2 activity is believed to contribute to its therapeutic effects in neurological and psychiatric disorders.

Properties

Molecular Formula

C24H18F3N3

Molecular Weight

405.4 g/mol

IUPAC Name

5-[3-[6-methyl-4-[4-(trifluoromethyl)phenyl]pyridin-2-yl]phenyl]pyridin-2-amine

InChI

InChI=1S/C24H18F3N3/c1-15-11-20(16-5-8-21(9-6-16)24(25,26)27)13-22(30-15)18-4-2-3-17(12-18)19-7-10-23(28)29-14-19/h2-14H,1H3,(H2,28,29)

InChI Key

PGUYKLHAVPKWNB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)C2=CC=CC(=C2)C3=CN=C(C=C3)N)C4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

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